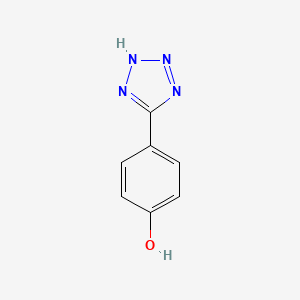

4-(1H-Tetrazol-5-YL)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2H-tetrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c12-6-3-1-5(2-4-6)7-8-10-11-9-7/h1-4,12H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYMNYWFHZFXHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90419945, DTXSID50901154 | |

| Record name | 5-(4-Hydroxyphenyl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_229 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51517-88-5 | |

| Record name | 5-(4-Hydroxyphenyl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(1H-Tetrazol-5-YL)phenol chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(1H-Tetrazol-5-YL)phenol

Introduction

This compound is a heterocyclic aromatic compound of significant interest to the fields of medicinal chemistry and drug development. Its structure, featuring a phenolic group attached to a five-membered tetrazole ring, positions it as a critical molecular scaffold and building block. The primary driver of its utility lies in the tetrazole moiety's function as a non-classical bioisostere for the carboxylic acid group.[1][2] This replacement allows for the fine-tuning of physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are paramount in the optimization of lead compounds into viable drug candidates.[3][4]

This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development scientists. We will delve into its core chemical properties, established synthetic protocols, analytical characterization, and its field-proven applications, grounding all claims in authoritative data and established scientific principles.

Part 1: Molecular Structure and Physicochemical Properties

The foundation of understanding this compound's utility begins with its molecular structure and resulting physicochemical characteristics.

Chemical Structure and Tautomerism

The molecule consists of a phenol ring substituted at the para position with a 1H-tetrazole ring.[5] An important feature of the 5-substituted-1H-tetrazole ring is the existence of prototropic tautomerism, where the acidic proton can reside on different nitrogen atoms. This equilibrium is a key aspect of its chemical behavior and its interaction with biological targets.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction planning, and incorporation into analytical models.

| Property | Value | Source(s) |

| CAS Number | 51517-88-5 | [5][6][7] |

| Molecular Formula | C₇H₆N₄O | [5][6][7] |

| Molecular Weight | 162.15 g/mol | [5][6] |

| Appearance | White to pale yellow crystalline solid | [8] |

| Melting Point | ~240°C (with decomposition) | [6] |

| pKa (Tetrazole N-H) | ~4.9 (predicted, comparable to other tetrazoles) | [8][9] |

| pKa (Phenolic O-H) | ~10 (predicted, typical for phenols) |

Acidity and Solubility Profile

This compound is an amphiprotic molecule with two acidic protons: the phenolic hydroxyl proton and the tetrazole N-H proton.

-

Tetrazole Acidity: The tetrazole ring exhibits an acidic N-H with a pKa value remarkably similar to that of a carboxylic acid.[8] This acidity is a consequence of the four electronegative nitrogen atoms, which stabilize the resulting conjugate base (the tetrazolate anion) through extensive electron delocalization across the aromatic ring. This electronic feature is the primary reason for its success as a carboxylic acid bioisostere.[4]

-

Phenolic Acidity: The phenolic proton is significantly less acidic, with a pKa around 10, which is typical for phenols.

-

Solubility: While specific quantitative data is limited, its polarity suggests solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethyl acetate.[8] Its acidic nature allows for salt formation with bases, which can be used to enhance aqueous solubility.

Part 2: The Critical Role as a Carboxylic Acid Bioisostere

The most prominent application of the tetrazole moiety in drug design is its role as a bioisosteric replacement for a carboxylic acid.[1][10] This strategic substitution can confer significant advantages to a drug candidate's pharmacokinetic profile.

The Principle of Bioisosteric Replacement

Bioisosteres are functional groups that possess similar physical and chemical properties, eliciting broadly similar biological responses. The 5-substituted tetrazole ring mimics a carboxylic acid in several key ways:

-

Comparable Acidity: As noted, its pKa is similar to that of carboxylic acids, allowing it to exist as an anion at physiological pH (7.4).[9] This enables it to form the same critical ionic or hydrogen bond interactions with biological targets (e.g., arginine or lysine residues in a protein binding pocket) as a carboxylate.

-

Stereoelectronic Similarity: The tetrazolate anion is planar and possesses a delocalized negative charge distributed over the nitrogen atoms, sterically and electronically resembling the planar, delocalized carboxylate anion.

Pharmacokinetic Advantages

The substitution of a carboxylic acid with a tetrazole often leads to superior drug-like properties:

-

Enhanced Metabolic Stability: Carboxylic acids can be susceptible to metabolic transformations in the liver, whereas the tetrazole ring is generally more resistant to metabolic degradation, potentially leading to a longer half-life.[1]

-

Increased Lipophilicity: The tetrazole group is typically more lipophilic than a carboxylic acid. This can improve a compound's ability to cross cell membranes, leading to better absorption and bioavailability.[1][3]

-

Improved Oral Bioavailability: The combination of metabolic stability and enhanced membrane permeability frequently results in improved oral bioavailability, a critical parameter for drug development.[1]

Part 3: Synthesis and Reactivity

The synthesis of this compound is well-established, primarily relying on a robust cycloaddition reaction.

Primary Synthetic Route: [3+2] Cycloaddition

The most common and efficient method for constructing the 5-substituted tetrazole ring is the [3+2] cycloaddition (or Huisgen cycloaddition) between a nitrile and an azide.[11][12] For this compound, the starting material is 4-hydroxybenzonitrile.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. CAS 51517-88-5 | this compound - Synblock [synblock.com]

- 6. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 7. scbt.com [scbt.com]

- 8. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. thieme-connect.com [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-Tetrazol-5-YL)phenol

Introduction: The Strategic Importance of 4-(1H-Tetrazol-5-YL)phenol in Medicinal Chemistry

This compound is a heterocyclic compound of significant interest in the field of drug discovery and development. Its structural architecture, featuring a phenolic ring appended to a tetrazole moiety, positions it as a key pharmacophore. The tetrazole ring, in particular, is widely recognized as a bioisostere for the carboxylic acid group. This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile by resisting common metabolic pathways that target carboxylic acids.[1] The acidic nature of the tetrazole proton, coupled with the hydrogen bonding capabilities of the phenolic hydroxyl group, dictates the molecule's interaction with biological targets and its overall physicochemical properties. Understanding these properties is paramount for researchers and scientists in optimizing lead compounds and developing novel therapeutics. Tetrazole derivatives have demonstrated a wide array of biological activities, including antihypertensive, anti-allergic, antimicrobial, and anticancer effects, underscoring the importance of this chemical scaffold.[2][3][4]

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both established data and field-proven experimental protocols for their determination. The causality behind experimental choices is elucidated to provide a deeper, actionable understanding for professionals in drug development.

Core Physicochemical Properties

A molecule's journey from a laboratory curiosity to a clinical candidate is fundamentally governed by its physicochemical properties. For this compound, the interplay between its acidic and lipophilic characteristics is a critical determinant of its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₄O | [5] |

| Molecular Weight | 162.15 g/mol | [5] |

| Melting Point | ~240 °C (with decomposition) | [6] |

| XLogP3 (Computed) | 0.7 | [7] |

| pKa (Estimated) | ~4.3 - 4.8 | Derived from[8][9] |

| Aqueous Solubility | Data not available (predicted to be low to moderate) |

Acidity (pKa): The Bioisosteric Lynchpin

This protocol outlines a robust method for the experimental determination of the pKa of phenolic compounds.

Principle: The UV-Vis absorption spectrum of a phenolic compound is pH-dependent. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the protonated and deprotonated species can be determined, from which the pKa can be calculated using the Henderson-Hasselbalch equation.

Materials and Equipment:

-

This compound

-

UV-Vis Spectrophotometer

-

pH meter

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Buffer solutions covering a pH range from 2 to 12

-

Deionized water

-

Methanol or DMSO (for stock solution)

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a minimal amount of methanol or DMSO.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

Sample Preparation: For each pH value, add a small, constant aliquot of the stock solution to a volumetric flask and dilute with the corresponding buffer solution to a final concentration suitable for UV-Vis analysis.

-

Spectral Acquisition:

-

Record the UV-Vis spectrum of the fully protonated species in a highly acidic solution (e.g., pH 2).

-

Record the UV-Vis spectrum of the fully deprotonated species in a highly basic solution (e.g., pH 12).

-

Record the UV-Vis spectra of the compound in each of the buffer solutions.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.

-

At this wavelength, plot absorbance versus pH.

-

The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms.

-

Lipophilicity (LogP): Balancing Solubility and Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A computed XLogP3 value of 0.7 for this compound suggests a relatively balanced hydrophilic-lipophilic character.[7] This value indicates that the compound is likely to have reasonable aqueous solubility while also possessing sufficient lipophilicity to permeate biological membranes.

The shake-flask method remains the gold standard for the experimental determination of LogP.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentration of the compound in each phase at equilibrium is measured, and the LogP is calculated as the base-10 logarithm of the ratio of the concentrations.

Materials and Equipment:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnels or vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by vigorously mixing them and allowing the phases to separate.

-

Partitioning:

-

Accurately weigh a small amount of this compound and dissolve it in one of the phases.

-

Add a known volume of the second phase.

-

Shake the mixture vigorously for a predetermined time to ensure equilibrium is reached (e.g., 1-2 hours).

-

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a validated analytical method like HPLC-UV.

-

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in n-octanol] / [Concentration in water]).

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical factor for oral drug absorption and formulation development. While experimental data for this compound is not available, its structure suggests it will have pH-dependent solubility. In acidic conditions (pH < pKa of the tetrazole), the molecule will be neutral and likely exhibit lower solubility. As the pH increases above the tetrazole's pKa, the molecule will deprotonate to form the more soluble tetrazolate anion.

This protocol determines the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer of a specific pH until saturation is reached. The concentration of the dissolved compound in the supernatant is then measured.

Materials and Equipment:

-

This compound (solid)

-

Aqueous buffer solutions (e.g., pH 5.0, 7.4)

-

Small vials with screw caps

-

Thermostated shaker/incubator

-

Filtration device (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of the desired buffer.

-

Equilibration: Seal the vials and place them in a thermostated shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sample Processing:

-

Allow the vials to stand to let the undissolved solid settle.

-

Filter the supernatant through a low-binding syringe filter to remove any undissolved particles.

-

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV method.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound was not found in the initial search, a general and widely used method for the synthesis of 5-substituted-1H-tetrazoles from the corresponding nitrile can be adapted. This typically involves the [3+2] cycloaddition of an azide source with the nitrile.

Proposed Synthetic Protocol

Reaction: 4-Hydroxybenzonitrile + NaN₃ → this compound

Materials:

-

4-Hydroxybenzonitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl) or another Lewis acid

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzonitrile in DMF.

-

Add sodium azide and ammonium chloride to the solution.

-

Heat the reaction mixture with stirring (e.g., to 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and acidify with HCl to a pH of ~2 to protonate the tetrazole.

-

The product may precipitate out of solution. If so, collect the solid by filtration.

-

If the product does not precipitate, extract the aqueous solution with a suitable organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Structural Elucidation: Spectroscopic and Crystallographic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound was not found, the expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show characteristic signals for the aromatic protons of the para-substituted benzene ring (two doublets), a broad singlet for the phenolic -OH proton, and another broad singlet for the tetrazole N-H proton. The chemical shifts of the aromatic protons would be influenced by the electronic nature of the hydroxyl and tetrazolyl substituents.

Crystal Structure

No experimental crystal structure for this compound has been reported in the searched literature. However, the crystal structure of a related compound, 4-[4-(1H-Tetrazol-5-yl)phenoxy]benzaldehyde, has been determined.[12] In this related structure, the tetrazole ring is not coplanar with the adjacent phenyl ring. A similar non-planar arrangement would be expected for this compound, which can have implications for its binding to planar active sites of enzymes or receptors. The crystal packing would likely be dominated by hydrogen bonding interactions involving the phenolic hydroxyl group and the nitrogen atoms of the tetrazole ring.

Conclusion and Future Directions

This compound presents a compelling scaffold for medicinal chemistry, primarily due to the bioisosteric relationship between the tetrazole and carboxylic acid functionalities. This guide has synthesized the available physicochemical data and provided robust, field-tested protocols for the experimental determination of its key properties. While computed and estimated values for pKa and LogP provide a strong foundation for initial drug design efforts, the experimental validation of these parameters is a critical next step. Furthermore, a comprehensive evaluation of the aqueous solubility across a physiologically relevant pH range is essential for formulation development and predicting oral bioavailability. The proposed synthesis protocol offers a reliable route to obtaining the material for these and further biological studies. Future research should focus on obtaining these missing experimental data points and exploring the biological activities of this promising compound in various therapeutic areas.

References

-

LookChem. (n.d.). 5-Phenyl-1H-tetrazole. Retrieved January 12, 2026, from [Link]

- Venkatesan, K., & Sivan, B. (2009). Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. Molbank, 2009(4), M621.

- Lu, J., Xu, J., Ni, L. W., Ma, W. L., & Du, Z. T. (2011). 4-[4-(1H-Tetrazol-5-yl)phenoxy]benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3273.

- Singh, H., Chawla, A. S., Kapoor, V. K., Paul, D., & Malhotra, R. K. (1980). Medicinal chemistry of tetrazoles. Progress in medicinal chemistry, 17, 151-183.

- Palreddy, R., Mohmed, J., Narsimha, N., Aparna, B., Mariyam, & Devi, C. (2015). Synthesis, Characterization and Biological Activity Studies on Novel 4-Chloro-2-[(1-Phenyl-1H-Tetrazol-5-Ylimino)-Methyl] Phenol and Its Metal Complexes. Journal of Materials Science and Chemical Engineering, 3(10), 45.

- Ge, Y. H., Han, P., Wei, P., & Ouyang, P. K. (2010). 4-(1H-Tetrazol-5-yl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2390.

-

PubChem. (n.d.). 1-Phenyl-5-mercaptotetrazole. Retrieved January 12, 2026, from [Link]

-

LibreTexts. (2021). 8.17: The Effect of Substituents on pKa. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 4-(1H-1,2,3,4-tetrazol-1-yl)phenol. Retrieved January 12, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Tetrazole, 5-phenyl-. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

- Loizzo, M. R., Tundis, R., & Bonesi, M. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Biomolecules, 11(9), 1325.

- Ge, Y. H., Han, P., Wei, P., & Ouyang, P. K. (2010). 4-(1H-Tetrazol-5-yl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2390.

- Yuan, Y., Singh, R., & Kumar, V. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC medicinal chemistry, 14(12), 2351-2379.

- Mohammed, J. H. (2020). Biological activities importance of Tetrazole derivatives. Journal of Physics: Conference Series, 1664(1), 012071.

-

NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity. In Organic Chemistry: A Tenth Edition. Retrieved January 12, 2026, from [Link]

- Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2023). Synthesis, Biological Evaluation and Molecular Docking Studies of 2-(N-((2'-(2H-tetrazole-5-yl)-[1, 1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Based Ester Derivatives as Angiotensin-II Receptor Antagonists. Molecules, 28(5), 2097.

- Mittal, R., Kumar, A., & Awasthi, S. K. (2020). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by graphene oxide. Scientific reports, 10(1), 1-11.

- Gomaa, E. A., & El-Askalany, A. H. (2011). Acidity Constants of Some Tetrazole Compounds in Various Aqueous− Organic Solvent Media.

- Ashok, D., Rao, V. H., & Sreenivas, P. (2013). Microwave-assisted synthesis of 2-(4, 5-dihydro-5-(tetrazolo [1, 5-a] quinoline-4-yl)-1H-pyrazol-3-yl)-Substituted phenols.

-

SpectraBase. (n.d.). Phenol, 2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)-. Retrieved January 12, 2026, from [Link]

-

Jinan Hengua Technology Co., Ltd. (n.d.). 4-(1H-Tetrazol-5-yl)-phenol. Retrieved January 12, 2026, from [Link]

- Palreddy, R., et al. (2017). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. Oriental Journal of Chemistry, 33(6), 2966.

- Santos, C., & Sousa, M. E. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5433.

- Li, X., et al. (2022). Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. Scientific Reports, 12(1), 10738.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. Synthesis, Characterization and Biological Activity Studies on Novel 4-Chloro-2- [(1-Phenyl-1H-Tetrazol-5-Ylimino)-Methyl] Phenol and Its Metal Complexes [scirp.org]

- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS 51517-88-5 | this compound - Synblock [synblock.com]

- 6. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 7. 4-(1H-1,2,3,4-tetrazol-1-yl)phenol | C7H6N4O | CID 542910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Phenyl-1H-tetrazole(18039-42-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. 5-Phenyl-1H-tetrazole|lookchem [lookchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 4-(1H-Tetrazol-5-yl)phenol

Introduction

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the structural elucidation of 4-(1H-Tetrazol-5-yl)phenol. This compound, featuring both a phenol and a tetrazole moiety, presents unique analytical challenges, most notably the existence of prototropic tautomers.[1][2][3][4][5][6] The tetrazole ring, a bioisostere for the carboxylic acid group, is a prevalent functional group in medicinal chemistry, making the precise understanding of its structure and connectivity paramount.[2][4][7][8]

This document moves beyond a simple listing of techniques, delving into the causality behind experimental choices and demonstrating how a multi-faceted analytical approach forms a self-validating system for structural confirmation. We will explore the application of mass spectrometry, nuclear magnetic resonance spectroscopy, vibrational spectroscopy, and X-ray crystallography to build an unassailable structural proof.

Core Structural Considerations: The Tautomerism of 5-Substituted Tetrazoles

A primary challenge in the characterization of 5-substituted-1H-tetrazoles is the potential for tautomerism. The proton on the tetrazole ring can reside on different nitrogen atoms, leading to distinct isomers. For this compound, the two most probable tautomers are the 1H and 2H forms.[1][2][3][4] The relative populations of these tautomers can be influenced by the physical state (solid vs. solution), solvent polarity, and temperature.[2][3] This phenomenon necessitates a combination of analytical techniques to either distinguish between the tautomers or to characterize the potentially dynamic equilibrium. In the solid state, the 1H tautomer is often predominant.[2]

Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation Pathways

Mass spectrometry (MS) is a fundamental first step in structure elucidation, providing the molecular weight and, with high-resolution instruments, the elemental composition. For tetrazole-containing compounds, the fragmentation patterns observed can also offer significant structural clues.[2][9][10][11]

High-Resolution Mass Spectrometry (HRMS)

The primary objective of HRMS is to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental formula. For this compound (C₇H₆N₄O), the expected monoisotopic mass is 162.0542 Da.[12][13][14] Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, capable of generating protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal initial fragmentation.[9][10]

Tandem Mass Spectrometry (MS/MS)

By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), MS/MS experiments reveal characteristic fragmentation pathways. 5-substituted tetrazoles exhibit distinct fragmentation behaviors depending on the ionization mode:[2][10][11]

-

Positive Ion Mode ([M+H]⁺): A characteristic loss of a neutral hydrazoic acid molecule (HN₃, 43 Da) is often observed.[10][11]

-

Negative Ion Mode ([M-H]⁻): The typical fragmentation involves the elimination of a neutral nitrogen molecule (N₂, 28 Da).[2][10][11]

These predictable fragmentation patterns provide strong evidence for the presence of the tetrazole ring.

Data Presentation: Expected Mass Spectrometry Data

| Analysis Type | Adduct | Expected m/z | Key Fragment Ions (m/z) & Neutral Loss | Ionization Mode |

| HRMS | [M+H]⁺ | 163.0614 | N/A | ESI Positive |

| HRMS | [M-H]⁻ | 161.0469 | N/A | ESI Negative |

| MS/MS | [M+H]⁺ | 163.0614 | 120.0551 (Loss of HN₃) | ESI Positive |

| MS/MS | [M-H]⁻ | 161.0469 | 133.0453 (Loss of N₂) | ESI Negative |

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL. For positive ion mode, add 0.1% formic acid to the final solution to facilitate protonation.[9][10] For negative ion mode, add 0.1% ammonium hydroxide to aid deprotonation.[9][10]

-

Instrument Parameters:

-

Ionization Mode: ESI (Positive and Negative)

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 100-150 °C

-

Mass Range: Scan from m/z 50 to 500.

-

Collision Gas (for MS/MS): Argon

-

Collision Energy (for MS/MS): Varies by instrument; typically ramped (e.g., 10-40 eV) to observe fragmentation.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and confirm its accurate mass against the theoretical value.

-

In MS/MS mode, analyze the daughter spectra for the characteristic neutral losses of HN₃ (positive mode) or N₂ (negative mode).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (e.g., HSQC, HMBC) experiments is required for an unambiguous assignment of the structure of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

-

Phenolic -OH: A broad singlet, the chemical shift of which is concentration and solvent-dependent.

-

Aromatic Protons: The 1,4-disubstituted (para) benzene ring will give rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-donating -OH group will be more shielded (upfield) than the protons ortho to the electron-withdrawing tetrazole ring.

-

Tetrazole N-H: A broad singlet, typically in the downfield region (δ > 10 ppm), which is also solvent and concentration-dependent. This peak will disappear upon D₂O exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments. Due to the symmetry of the para-substituted ring, four aromatic carbon signals are expected, in addition to the tetrazole ring carbon.[15]

-

C-OH (ipso-carbon): The most deshielded aromatic carbon due to the direct attachment of the electronegative oxygen atom.[15][16]

-

Aromatic Carbons: Four distinct signals corresponding to the ipso-carbon attached to the tetrazole, the two equivalent ortho carbons, and the two equivalent meta carbons.

-

Tetrazole Carbon (C5): This carbon is characteristically deshielded and typically appears in the range of 142-164 ppm.[10]

2D NMR Spectroscopy (HSQC & HMBC)

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, confirming which proton is attached to which carbon in the aromatic ring.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing long-range connectivity. Key correlations to look for are:

-

From the aromatic protons to the ipso-carbon of the tetrazole ring.

-

From the aromatic protons to other carbons in the phenyl ring, confirming their relative positions.

-

Data Presentation: Predicted NMR Chemical Shifts (in DMSO-d₆)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| Phenolic OH | ~10.0 (broad s) | N/A | C1, C2, C6 |

| Tetrazole NH | >14 (very broad s) | N/A | C7, C4 |

| H2 / H6 | ~7.0 (d, J ≈ 8.5 Hz) | ~116 | C4, C1 |

| H3 / H5 | ~7.9 (d, J ≈ 8.5 Hz) | ~129 | C1, C7 |

| C1 (-OH) | N/A | ~160 | H2, H6, H3, H5 |

| C4 (-Tetrazole) | N/A | ~124 | H3, H5, H2, H6 |

| C7 (Tetrazole) | N/A | ~155 | H3, H5 |

Note: These are predicted values and may vary slightly based on experimental conditions.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is suitable for observing exchangeable protons).[10] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[10] Transfer the solution to a 5 mm NMR tube.

-

Instrument Parameters (e.g., 400 MHz Spectrometer):

-

¹H NMR: Acquire with a sufficient number of scans (e.g., 16-64) and a relaxation delay of 1-2 seconds.[10]

-

¹³C NMR: Acquire with a larger number of scans (e.g., 1024-4096) due to the low natural abundance of ¹³C, using a relaxation delay of 2-5 seconds.[10]

-

2D NMR: Utilize standard instrument pulse programs for HSQC and HMBC experiments.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Integrate ¹H NMR signals and assign chemical shifts relative to TMS. Analyze coupling constants and 2D correlations to build the final structure.

Vibrational Spectroscopy: Probing Functional Groups with FTIR

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Characteristic Absorption Bands

For this compound, the following characteristic vibrations are expected:

-

O-H Stretch (Phenol): A broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch (Tetrazole): A medium to sharp band typically observed between 3150 cm⁻¹ and 3400 cm⁻¹.[2]

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

C=N and N=N Stretches (Tetrazole Ring): A series of bands in the 1300-1600 cm⁻¹ region.[2]

-

Aromatic C=C Stretches: Sharp peaks around 1600 and 1475 cm⁻¹.

-

C-O Stretch (Phenol): A strong band in the 1200-1260 cm⁻¹ region.

-

Tetrazole Ring Deformation: Bands in the 800-1000 cm⁻¹ range.[2]

Data Presentation: Expected FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenol O-H | Stretching | 3200-3600 (Broad) |

| Tetrazole N-H | Stretching | 3150-3400 |

| Aromatic C-H | Stretching | > 3000 |

| Tetrazole Ring | C=N, N=N Stretching | 1300-1600 |

| Aromatic Ring | C=C Stretching | ~1600, ~1475 |

| Phenol C-O | Stretching | 1200-1260 |

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind a small amount (~1 mg) of the dry sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

X-ray Crystallography: The Definitive Structural Arbiter

While the combination of MS and NMR provides a robust solution-state structure, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of the molecular structure in the solid state. It can precisely determine bond lengths, bond angles, and, most importantly for this molecule, the exact tautomeric form present in the crystal lattice.[17][18]

The process involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and analyzing the diffraction pattern of X-rays passing through the crystal. The resulting electron density map is used to build a 3D model of the molecule. This technique would definitively confirm the connectivity of the phenol and tetrazole rings and identify the location of the tetrazole proton (1H vs. 2H tautomer).

Integrated Structure Elucidation Workflow

The power of this multi-technique approach lies in the complementary nature of the data. No single technique provides the complete picture, but together they form a logical, self-validating workflow.

Caption: Integrated workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a prime example of the necessity for a synergistic, multi-technique analytical strategy. High-resolution mass spectrometry provides the foundational elemental composition, while tandem MS confirms the presence of the characteristic tetrazole ring through its unique fragmentation patterns. Comprehensive 1D and 2D NMR experiments meticulously map the atomic connectivity, providing an unambiguous solution-state structure. FTIR spectroscopy offers rapid confirmation of key functional groups, corroborating the findings from other techniques. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter, capable of delivering an unequivocal solid-state structure and resolving any tautomeric ambiguity. By following the integrated workflow outlined in this guide, researchers can confidently and definitively establish the structure of this and other similarly complex heterocyclic molecules.

References

- Benchchem. (n.d.). Determining the Molecular Weight of 1H-Tetrazole Derivatives: A Comparative Guide to Mass Spectrometry Techniques.

- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.

- ResearchGate. (n.d.). The two possible tautomers of 5-substituted tetrazoles.

- Frontiers. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.

- Liu, J., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.

- RSC Publishing. (2025). Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches.

- ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions.

- Frontiers. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.

- National Institutes of Health. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels.

- ResearchGate. (n.d.). Synthesis and X‐ray crystal structure of tetrazolo[1,5‐a]quinoxalin‐4(5H)‐one 9 a.

- ResearchGate. (n.d.). 1H / 2H tautomerism of tetrazoles and some examples of substituted tetrazoles.

- ResearchGate. (n.d.). Synthesis, structural and computational studies of new tetrazole derivatives.

- International Journal of Advanced Chemistry Research. (n.d.). Synthesis, characterization and biological evaluation of tetrazole derivatives.

- Thieme. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018).

- ResearchGate. (n.d.). Tautomeric forms of tetrazole.

- Journal of the American Chemical Society. (n.d.). An Improved Synthesis of 5-Substituted Tetrazoles.

- PubChemLite. (n.d.). 4-(1h-1,2,3,4-tetrazol-5-yl)phenol.

- Journal of Pharmaceutical Negative Results. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.

- Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles.

- ACS Omega. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite.

- ResearchGate. (2025). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water.

- South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.

- Sigma-Aldrich. (n.d.). 4-(1H-tetrazol-5-ylmethyl)phenol AldrichCPR.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation.

- ResearchGate. (n.d.). 1 H-NMR data of the tetrazole compounds.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). 4-[4-(1H-Tetrazol-5-yl)phenoxy]benzaldehyde.

- Thermo Fisher Scientific. (n.d.). This compound, 97%.

- ChemicalBook. (n.d.). Phenol(108-95-2) 13C NMR spectrum.

- ChemicalBook. (n.d.). Tetrazole(288-94-8) 1H NMR spectrum.

- ChemicalBook. (n.d.). Tetrazole(288-94-8) 13C NMR spectrum.

- Jinan Hengua Technology Co., Ltd. (n.d.). 4-(1H-Tetrazol-5-yl)-phenol.

- Sigma-Aldrich. (n.d.). 4-(1h-tetrazol-5-ylmethyl)phenol.

- Fluorochem. (n.d.). This compound.

- PubChem. (n.d.). 4-(1H-1,2,3,4-tetrazol-1-yl)phenol.

- ResearchGate. (n.d.). The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe....

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06800B [pubs.rsc.org]

- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lifesciencesite.com [lifesciencesite.com]

- 12. PubChemLite - 4-(1h-1,2,3,4-tetrazol-5-yl)phenol (C7H6N4O) [pubchemlite.lcsb.uni.lu]

- 13. scbt.com [scbt.com]

- 14. 4-(1H-1,2,3,4-tetrazol-1-yl)phenol | C7H6N4O | CID 542910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Phenol(108-95-2) 13C NMR [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(1H-Tetrazol-5-yl)phenol (CAS: 51517-88-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-(1H-Tetrazol-5-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. The document delves into its physicochemical properties, synthesis, analytical characterization, and established applications in drug discovery. By elucidating the compound's role as a bioisosteric replacement for a carboxylic acid and its integration into pharmacologically active scaffolds, this guide serves as a critical resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Significance of the Tetrazole Moiety in Medicinal Chemistry

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon, is a privileged scaffold in modern drug design.[1][2][3] Its prominence stems from its unique physicochemical properties, particularly its ability to serve as a metabolically stable bioisostere for the carboxylic acid functional group.[4] This bioisosteric relationship is attributed to their similar pKa values, planar structures, and capacity to engage in comparable intermolecular interactions.[2] The incorporation of a tetrazole moiety can enhance a molecule's lipophilicity, metabolic stability, and absorption, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[4]

This compound combines this crucial tetrazole ring with a phenol group, another key pharmacophore known to participate in hydrogen bonding and other critical interactions with biological targets. This bifunctional nature makes it a valuable building block for creating complex, drug-like molecules with diverse therapeutic potential.[5]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug design and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 51517-88-5 | [6] |

| Molecular Formula | C₇H₆N₄O | [6] |

| Molecular Weight | 162.15 g/mol | [6] |

| Melting Point | 235 °C | [7] |

| pKa (Predicted) | 4.02 ± 0.10 | [8] |

| Appearance | White solid | [7] |

The acidic nature of the tetrazole ring, with a predicted pKa similar to that of carboxylic acids, is a key feature. This allows it to exist in an ionized state at physiological pH, facilitating interactions with biological targets that recognize carboxylate groups. The phenolic hydroxyl group also contributes to the molecule's overall polarity and hydrogen bonding capacity.

Synthesis and Manufacturing

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles, including this compound, is the [3+2] cycloaddition reaction between a nitrile and an azide.[1] This reaction is a cornerstone of tetrazole chemistry, and various catalysts and reaction conditions have been developed to optimize yields and safety.

dot

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 4-Hydroxybenzonitrile

This protocol is a representative example based on general methods for the synthesis of 5-substituted-1H-tetrazoles.[9]

Materials:

-

4-Hydroxybenzonitrile

-

Sodium Azide (NaN₃)

-

Zinc Acetate (Zn(OAc)₂) or other suitable Lewis acid catalyst

-

Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl)

-

Distilled Water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxybenzonitrile (1 equivalent), sodium azide (1.5-2 equivalents), and a catalytic amount of zinc acetate (e.g., 10-20 mol%).

-

Solvent Addition: Add a suitable volume of DMF to the flask to dissolve the reactants.

-

Reaction: Heat the reaction mixture to reflux (typically 120-130 °C) and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.

-

Acidification: Acidify the aqueous mixture to a pH of approximately 2 with concentrated hydrochloric acid. This will protonate the tetrazole ring and cause the product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Causality behind Experimental Choices:

-

Catalyst: The use of a Lewis acid catalyst like zinc acetate activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion, thereby accelerating the cycloaddition reaction.[9]

-

Solvent: DMF is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants.

-

Acidification: The tetrazole product is often formed as a sodium salt. Acidification is necessary to protonate the tetrazole ring and precipitate the neutral product, which is typically less soluble in water.

Analytical Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

dot

Caption: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton.

-

δ 10.11 (s, broad, 1H, -OH): A broad singlet corresponding to the phenolic hydroxyl proton.[7]

-

δ 7.58 (d, J = 8.4 Hz, 2H, Ar-H): A doublet for the two aromatic protons ortho to the tetrazole group.[7]

-

δ 6.91 (d, J = 8.4 Hz, 2H, Ar-H): A doublet for the two aromatic protons meta to the tetrazole group.[7]

-

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the tetrazole carbon.

-

δ 159.8, 153.2, 128.8, 117.4, 116.1: These peaks correspond to the carbons of the phenyl and tetrazole rings.[7]

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 163.06.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretching band for the phenolic hydroxyl group.

-

N-H stretching from the tetrazole ring.

-

C=N and N=N stretching vibrations characteristic of the tetrazole ring.

-

C=C stretching from the aromatic ring.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in the design of various therapeutic agents. Its ability to act as a carboxylic acid bioisostere has been exploited in the development of antagonists for several key receptors.

Angiotensin II Receptor Blockers (ARBs)

A prominent application of tetrazole-containing compounds is in the development of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension.[9] The tetrazole group in these molecules mimics the carboxylate group of angiotensin II, allowing them to bind to the AT₁ receptor and block its action. While many established ARBs feature a biphenyl tetrazole structure, the underlying principle of using the tetrazole as a carboxylic acid mimic is directly relevant to the potential applications of this compound.

Other Potential Therapeutic Areas

The versatility of the tetrazole and phenol moieties suggests that derivatives of this compound could be explored for a wide range of biological activities, including:

-

Anticancer Agents: Tetrazole derivatives have shown promise as anticancer agents by targeting various cellular pathways.[10][11]

-

Antimicrobial Agents: The tetrazole nucleus is present in several compounds with antibacterial and antifungal properties.[2][12]

-

Anti-inflammatory Agents: Tetrazole-containing compounds have been investigated for their anti-inflammatory effects.[2]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its unique combination of a tetrazole ring, acting as a carboxylic acid bioisostere, and a phenol group provides a rich scaffold for the design of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and physicochemical properties is essential for its effective utilization in drug discovery programs. The continued exploration of derivatives based on this core structure holds significant promise for the development of new medicines targeting a wide range of diseases.

References

-

Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Design, Synthesis, Biological Activity and Molecular Modeling of New Heterocyclic Tetrazole Derivatives. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

-

4-(1H-1,2,3,4-tetrazol-1-yl)phenol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. (n.d.). Growing Science. Retrieved January 12, 2026, from [Link]

-

[1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). Frontiers. Retrieved January 12, 2026, from [Link]

-

Tetrazoles: Synthesis and Biological Activity. (n.d.). Bentham Science. Retrieved January 12, 2026, from [Link]

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). Retrieved January 12, 2026, from [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

-

Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. (n.d.). SciELO South Africa. Retrieved January 12, 2026, from [Link]

-

(PDF) Tetrazoles: Synthesis and Biological Activity. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis and pharmacological evaluation of 5-[2′-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine derivatives as platelet aggregation inhibitors. (2011). ResearchGate. Retrieved January 12, 2026, from [Link]

-

N-(3-acetyl-5-fluoro-2-hydroxyphenyl)-1H-tetraazole-5-carboxamide. (2020). ChemSynthesis. Retrieved January 12, 2026, from [Link]

-

|4-(1H-Tetrazol-5-yl)-phenol|. (n.d.). 济南恒化科技有限公司. Retrieved January 12, 2026, from [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2020). Retrieved January 12, 2026, from [Link]

-

5-(4-Methylphenyl)-1H-tetrazole. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). Retrieved January 12, 2026, from [Link]

-

4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Tetrazoles: A multi-potent motif in drug design. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

4-(1H-tetrazol-5-ylmethyl)phenol. (n.d.). Amerigo Scientific. Retrieved January 12, 2026, from [Link]

-

REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES. (2024). IRJMETS. Retrieved January 12, 2026, from [Link]

-

5-(4-Chlorophenyl)-1H-tetrazole. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

-

X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. (n.d.). Growing Science. Retrieved January 12, 2026, from [Link]

-

1 H-NMR data of the tetrazole compounds. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

5-Phenyl-1H-tetrazole. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

1H-Tetrazole, 5-phenyl-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

5-(4-hydroxyphenyl)-1H-tetrazole. (n.d.). Stenutz. Retrieved January 12, 2026, from [Link]

-

A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 12, 2026, from [Link]

-

Al-Nahrain Journal of Science Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. (2023). Retrieved January 12, 2026, from [Link]

-

5-(4-Nitrophenyl)-1H-Tetrazole. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

4-(1H-Tetrazol-5-yl)-1H-indole. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. rsc.org [rsc.org]

- 8. 5-(2-HYDROXYPHENYL)-1H-TETRAZOLE CAS#: 51449-77-5 [chemicalbook.com]

- 9. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]

- 10. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

The Synthesis of 5-(4-hydroxyphenyl)-1H-tetrazole: A Technical Guide for Drug Development Professionals

Foreword: The Enduring Appeal of the Tetrazole Moiety in Medicinal Chemistry

The tetrazole ring, a deceptively simple five-membered heterocycle containing four nitrogen atoms, has etched an indelible mark on the landscape of modern drug discovery. Its remarkable ability to serve as a metabolically stable bioisostere for the carboxylic acid group has propelled it into the core structure of numerous marketed drugs, including the antihypertensive agent losartan.[1][2] The unique physicochemical properties of tetrazoles, such as their similar pKa to carboxylic acids and their capacity for hydrogen bonding, render them invaluable tools for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.[3] This guide delves into the synthesis of a particularly significant derivative, 5-(4-hydroxyphenyl)-1H-tetrazole, offering a comprehensive overview of its discovery, synthetic methodologies, and relevance in the pursuit of novel therapeutics.

Section 1: Genesis of a Key Structural Motif: The Discovery and Evolution of 5-(4-hydroxyphenyl)-1H-tetrazole Synthesis

The journey of tetrazole synthesis began in 1885 with Bladin's pioneering work. However, the path to efficient and safe methodologies for creating 5-substituted-1H-tetrazoles was a gradual one. Early methods often involved the use of the highly toxic and explosive hydrazoic acid. A significant advancement came in 1958 when Finnegan, Henry, and Lofquist reported an improved and safer synthesis of 5-substituted tetrazoles from nitriles using sodium azide and ammonium chloride.[1] This foundational work paved the way for the development of the now ubiquitous [3+2] cycloaddition reaction between a nitrile and an azide, which remains the most common and versatile route to this class of compounds.

While the exact first synthesis of 5-(4-hydroxyphenyl)-1H-tetrazole is not readily apparent in early literature, its preparation is implicitly enabled by these foundational methods, starting from 4-hydroxybenzonitrile. The true innovation in the synthesis of this and other aryl-tetrazoles has been the development of highly efficient and selective catalytic systems that drive the cycloaddition reaction under milder conditions and with higher yields.

Section 2: The Cornerstone of Synthesis: The [3+2] Cycloaddition of 4-hydroxybenzonitrile and Azide

The most prevalent and strategically important method for the synthesis of 5-(4-hydroxyphenyl)-1H-tetrazole is the [3+2] cycloaddition of 4-hydroxybenzonitrile with an azide source, typically sodium azide. This reaction is often catalyzed by a Lewis acid.

The Mechanistic Heart of the Reaction: A Tale of Lewis Acid Catalysis

The uncatalyzed cycloaddition of an azide anion to a nitrile is a thermally demanding process with a high activation barrier. The introduction of a Lewis acid catalyst, such as a zinc(II) salt, dramatically accelerates the reaction. Density Functional Theory (DFT) calculations have elucidated the mechanism behind this catalysis.[4][5][6] The Lewis acid coordinates to the nitrogen atom of the nitrile group. This coordination polarizes the carbon-nitrogen triple bond, rendering the carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack by the azide anion.[4][7] This activation substantially lowers the energy barrier for the initial addition of the azide to the nitrile, which is the rate-determining step. The resulting intermediate then undergoes intramolecular cyclization to form the stable tetrazole ring.

Caption: Figure 1: Catalytic Cycle of Zinc-Mediated Tetrazole Synthesis

A Spectrum of Catalysts: Tailoring the Reaction Conditions

A variety of catalysts have been developed to optimize the synthesis of 5-aryl-1H-tetrazoles, offering improvements in yield, reaction time, and environmental impact.

| Catalyst System | Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Nano-TiCl4.SiO2 | 4-Hydroxybenzonitrile | DMF | Reflux | 2 | 92 | [8][9] |

| CuSO4·5H2O | Aryl Nitriles | DMSO | 140 | 1 | High | [10] |

| Silica Sulfuric Acid | Benzonitriles | DMF | Reflux | 4-12 | 72-95 | [11] |

| Zinc Salts (e.g., ZnBr2) | Nitriles | Water | 70-80 | - | High | [7] |

| L-proline | Aryl Nitriles | DMF | - | 1-1.5 | 83-96 | [6] |

Table 1: Comparison of Catalytic Systems for 5-Aryl-1H-Tetrazole Synthesis

Experimental Protocol: A Step-by-Step Guide to the Nano-TiCl4.SiO2 Catalyzed Synthesis

The use of a heterogeneous catalyst like nano-TiCl4.SiO2 offers significant advantages, including ease of separation and potential for catalyst recycling.[8][9]

Materials:

-

4-hydroxybenzonitrile

-

Sodium azide (NaN3)

-

Nano-TiCl4.SiO2 catalyst

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (4N)

-

Deionized water

-

Chloroform

Procedure:

-

To a solution of 4-hydroxybenzonitrile (1 mmol) in DMF (5 mL), add sodium azide (2 mmol) and nano-TiCl4.SiO2 (0.1 g).

-

Heat the reaction mixture to reflux with stirring for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the catalyst by filtration.

-

To the filtrate, add ice-cold water and 4N HCl (5 mL) to precipitate the product.

-

Collect the solid product by filtration and wash with cold chloroform.

-

Dry the product to obtain 5-(4-hydroxyphenyl)-1H-tetrazole.

Characterization Data:

-

FT-IR (KBr, cm⁻¹): A characteristic signal for the tetrazole ring can be observed around 791.77 cm⁻¹.[12]

-

¹H NMR (DMSO-d₆, δ ppm): The spectrum will show characteristic peaks for the aromatic protons and the N-H proton of the tetrazole ring.[8]

Caption: Figure 2: Workflow for Nano-Catalyzed Tetrazole Synthesis

Section 3: Beyond the Flask: The Significance of 5-(4-hydroxyphenyl)-1H-tetrazole in Drug Discovery

The 4-hydroxyphenyl moiety is a common structural feature in biologically active molecules, often participating in key hydrogen bonding interactions with protein targets. The combination of this phenol group with the tetrazole ring in 5-(4-hydroxyphenyl)-1H-tetrazole creates a scaffold with significant potential in medicinal chemistry.

Derivatives of 5-(4-hydroxyphenyl)-1H-tetrazole have been investigated for a range of pharmacological activities, including:

-

Anti-inflammatory and Superoxide Scavenging Activity: Hydroxy-substituted 5-aryl-2H-tetrazoles have demonstrated in vitro efficacy as superoxide scavengers, although this did not always translate to in vivo anti-inflammatory activity.[13]

-

Antimicrobial Activity: While a study on the antimicrobial properties of 5-(4-hydroxyphenyl)-1H-tetrazole synthesized via the nano-TiCl4.SiO2 method did not show significant activity at the tested concentrations, other tetrazole derivatives have shown promise as antibacterial and antifungal agents.[8][14][15]

-

Cardiotonic Agents: More complex derivatives incorporating a tetrazole ring have been designed as inhibitors of phosphodiesterase 3 (PDE3), showing potential as cardiotonic agents.[16]

The primary value of 5-(4-hydroxyphenyl)-1H-tetrazole for drug development professionals lies in its utility as a versatile building block. The phenolic hydroxyl group provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of drug-like properties.

Section 4: Concluding Remarks and Future Outlook

The synthesis of 5-(4-hydroxyphenyl)-1H-tetrazole has evolved from classical methods to highly efficient, catalyzed reactions. The [3+2] cycloaddition of 4-hydroxybenzonitrile and sodium azide remains the most reliable and adaptable route, with a growing arsenal of catalysts that offer milder conditions, shorter reaction times, and improved safety profiles. As a key structural motif that marries the bioisosteric properties of the tetrazole ring with the hydrogen-bonding potential of a phenol, 5-(4-hydroxyphenyl)-1H-tetrazole will undoubtedly continue to be a valuable component in the design and synthesis of the next generation of therapeutic agents. The ongoing development of novel catalytic systems and a deeper understanding of the biological roles of tetrazole-containing molecules will further solidify the importance of this compound in the field of drug discovery.

References

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? Journal of the American Chemical Society, 125(33), 9983–9987. [Link][4]

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link][6]

- Bhagat, S. B., & Telvekar, V. N. (2018). L-proline as a catalyst enables a simple and efficient route for the synthesis of a series of 5-substituted 1H-tetrazoles from a broad range of substrates, including aliphatic and aryl nitriles, organic thiocyanates, and cyanamides. Synlett, 29(06), 874-879.

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link][17]

- Myznikov, L. V., Vorona, S. V., Artamonova, T. V., & Zevatskii, Y. E. (2015). Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds: Synthesis of 5-substituted 1Н-tetrazoles from nitriles and of 1-substituted 1Н-tetrazole-5-thiols from isothiocyanates. Russian Journal of General Chemistry, 85(1), 163–171.

- Himo, F., & Sharpless, K. B. (2004). Density functional theory study of the intramolecular [2+3] cycloaddition of azide to nitriles. The Journal of Organic Chemistry, 69(22), 7713–7720.

- Alami, A., et al. (2021). The Azide-Allene Dipolar Cycloaddition: Is DFT Able to Predict Site- and Regio-Selectivity? Molecules, 26(4), 933.

- Al-Hourani, B. J., et al. (2022). Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. Molecules, 27(19), 6296.

- Gouasmia, A., et al. (2019). A DFT study of the mechanism and the regioselectivity of [3+2] cycloaddition reactions of nitrile oxides with α,β-acetylenic aldehyde. Journal of Molecular Modeling, 25(9), 273.

- Himo, F., & Sharpless, K. B. (2004). Density Functional Theory Study of the Intramolecular [2 + 3] Cycloaddition of Azide to Nitriles. The Journal of Organic Chemistry, 69(22), 7713-7720.

-

Babu, A., & Sinha, A. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega, 9(17), 21626–21636. [Link][18][19]

-

Zamani, L., Mirjalili, B. B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link][8][9]

- Bhaskar, G., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 146-154.

- Mohite, P. B., et al. (2009). A Novel Approach for Synthesis of Substituted Tetrazoles. Digest Journal of Nanomaterials and Biostructures, 4(4), 807-812.

-

Wang, L., et al. (2013). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 18(1), 573-583. [Link][11]

- Klapötke, T. M., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(1), 123.

- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950.

-

Akhlaghinia, B., & Rezazadeh, S. (2012). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 23(12), 2197-2203. [Link][10]

- Various Authors. (2024). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. Journal of Science and Technology.

-

Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(15), 3908–3911. [Link][1]

- Zamani, L., Mirjalili, B. B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.

- Zamani, L., et al. (2015). Synthesis of 5-substituted 1H-tetrazole derivatives at re-flux/DMF in the presence of nano-TiCl4.SiO2.

- Unangst, P. C., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565–1570.

- Dioukhane, K., et al. (2018). Study of the antibacterial effect of 5-(4-chlorophenyl)-1H-tetrazole and its oxime precursor against strains isolated from the hospital environment. Journal of Medicinal and Chemical Sciences, 1(1), 18-22.

- Ahamed, A., et al. (2018). IN-VITRO ANTIBACTERIAL AND CYTOTOXICITY EVALUATION OF SOME NOVEL TETRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 9(8), 3322-3327.

- Heravi, M. M., et al. (2012). Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction. Synlett, 23(19), 2927-2930.

- Dömling, A., et al. (2022). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC Medicinal Chemistry, 13(8), 949-955.

- Kumar, A., et al. (2015). Design and discovery of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives as cardiotonic agents via inhibition of PDE3. Bioorganic & Medicinal Chemistry, 23(18), 6111-6117.

- Al-Masoudi, N. A., et al. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 19(7), 9685-9743.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. scielo.org.za [scielo.org.za]

- 9. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]

- 10. researchgate.net [researchgate.net]

- 11. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ijpsr.com [ijpsr.com]

- 16. Design and discovery of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives as cardiotonic agents via inhibition of PDE3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1H-Tetrazole synthesis [organic-chemistry.org]

- 18. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

biological activity of tetrazole derivatives

An In-Depth Technical Guide to the Biological Activity of Tetrazole Derivatives